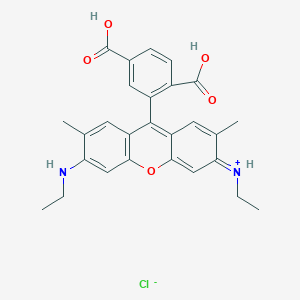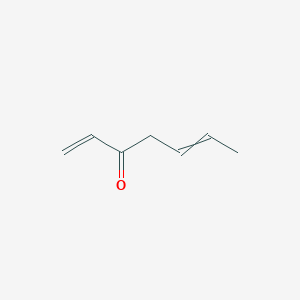
3,3'-Di-n-heptyloxacarbocyanine (iodide)
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyanine dyes like 3,3'-Di-n-heptyloxacarbocyanine iodide often involves the condensation of quaternary ammonium compounds with components that contribute to the dye's conjugated system. While the direct synthesis of this specific dye is not detailed in available research, analogous processes involve reacting nitrogen-containing heterocycles with halogenating agents to introduce the iodide component and establish the cyanine core structure.
Molecular Structure Analysis
Cyanine dyes typically possess a polymethine chain linking two nitrogen-containing heteroaromatic rings. The length of this chain and the nature of the substituents on the rings dictate the dye's optical properties. The molecular structure of cyanine dyes facilitates electronic transitions that are responsible for their characteristic absorption and emission spectra. The presence of iodide likely influences the dye's solubility and photophysical properties.
Chemical Reactions and Properties
Cyanine dyes, including those similar to 3,3'-Di-n-heptyloxacarbocyanine iodide, can participate in various chemical reactions, particularly those involving their conjugated system or the iodide group. These reactions can include nucleophilic substitutions where the iodide acts as a leaving group or additions to the polymethine chain. The chemical properties of these dyes are significantly influenced by their conjugated system, contributing to their stability, reactivity, and interaction with light.
Physical Properties Analysis
The physical properties of cyanine dyes are closely related to their molecular structure. Properties such as melting point, solubility in different solvents, and crystallinity can vary widely among cyanines and are influenced by the length of the polymethine chain, the nature of the heteroaromatic rings, and the substituents present, including the iodide ion. These dyes typically show high solubility in organic solvents and might form aggregates or micellar structures under certain conditions.
Chemical Properties Analysis
The chemical properties of 3,3'-Di-n-heptyloxacarbocyanine iodide, similar to other cyanine dyes, are dominated by their ability to absorb and emit light within specific wavelengths, making them valuable as fluorescent probes. These properties are determined by the dye's conjugated system, which allows for the delocalization of electrons and the dye's interaction with electromagnetic radiation. The iodide ion might further modulate these properties through its effect on the dye's overall polarity and solubility.
For a detailed exploration and study references on cyanine dyes and related compounds, the following sources provide valuable insights:
- Electronic, infrared, and Raman spectral studies on molecular complexes involving iodine, highlighting interactions and complexation reactions relevant to understanding the behavior of iodide-containing dyes (El-Nemma, 2004).
- Investigations into the sensitization effects of cyanine dyes under hyperthermia, providing insights into the interaction of these compounds with biological systems and their photophysical behavior (Borrelli et al., 1991).
Aplicaciones Científicas De Investigación
Probing Membrane Potential in Rod-Outer-Segment Membranes
Bennett et al. (2005) used 3,3'-dipropylthiodicarbocyanin iodide as a probe to study fast membrane potential variations in rod-outer-segment membranes. This application is significant in understanding the formation of metarhodopsin II and its association with transmembrane potential generation, crucial in vision research (Bennett, Michel-Villaz, & Dupont, 2005).
Photophysics of Cyanine Dyes on Surfaces
Oliveira et al. (1999) explored the photophysics of thiacarbocyanine dyes, including variants similar to 3,3'-Di-n-heptyloxacarbocyanine iodide, when adsorbed on microcrystalline cellulose. Their work contributes to understanding the dye's interactions with surfaces, which is essential for applications in material science and surface chemistry (Oliveira, Almeida, & Ferreira, 1999).
Investigating the Triplet State of Dyes in the Presence of DNA
Anikovsky et al. (2001) conducted a photochemical investigation of the triplet state of a similar dye, 3,3"-diethylthiacarbocyanine iodide, in the presence of DNA. This study is significant for understanding how these dyes interact with DNA, which can be applied in molecular biology and genetics research (Anikovsky, Tatikolov, Shvedova, & Kuzmin, 2001).
Molecular Orientation and Optical Properties in Biomedical Imaging
Dietze and Mathies (2015) studied the molecular orientation and optical properties of a similar dye, 3,3'-Diethylthiatricarbocyanine iodide, for its application in biomedical imaging, particularly in surface-enhanced Raman spectroscopy (SERS) (Dietze & Mathies, 2015).
Safety and Hazards
The safety and handling instructions for 3,3’-Di-n-heptyloxacarbocyanine iodide include avoiding breathing dust, fume, gas, mist, vapors, or spray. Wash thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, or face protection. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing .
Propiedades
IUPAC Name |
3-heptyl-2-[3-(3-heptyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N2O2.HI/c1-3-5-7-9-15-24-32-26-18-11-13-20-28(26)34-30(32)22-17-23-31-33(25-16-10-8-6-4-2)27-19-12-14-21-29(27)35-31;/h11-14,17-23H,3-10,15-16,24-25H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJZLSIIEGUCQL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Di-n-heptyloxacarbocyanine (iodide) | |
CAS RN |
53213-83-5 | |
| Record name | Benzoxazolium, 3-heptyl-2-[3-(3-heptyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53213-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Diheptyloxacarboxycyanine iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








